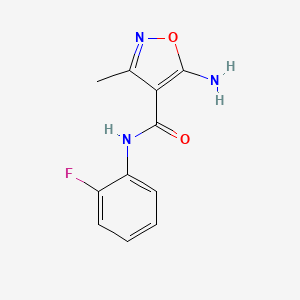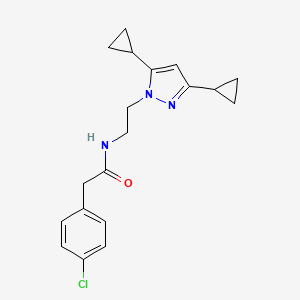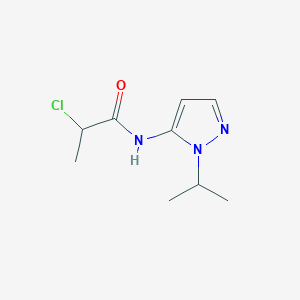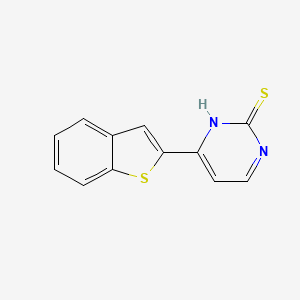![molecular formula C22H14Cl2N2O2 B2460235 (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327197-09-0](/img/structure/B2460235.png)
(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its chromene core structure, which is substituted with chlorophenyl groups and an imino group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-chloroaniline with 3-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting imine intermediate is then cyclized with a chromene derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and sustainable synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide include:
- (2Z)-N-(4-bromophenyl)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-(4-methylphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and imino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(3-chlorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O2/c23-15-8-10-17(11-9-15)25-21(27)19-12-14-4-1-2-7-20(14)28-22(19)26-18-6-3-5-16(24)13-18/h1-13H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPQTDBRLTICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Cl)O2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2460154.png)



![Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2460160.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine](/img/structure/B2460162.png)

![(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B2460168.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2460170.png)
![2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone](/img/structure/B2460171.png)

![N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2460174.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2460175.png)
